Bis-(1,5-hydroxymethylfuran)octa-decylester
Description
Properties
IUPAC Name |
[5-(octadecanoyloxymethyl)furan-2-yl]methyl octadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(43)45-37-39-35-36-40(47-39)38-46-42(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34,37-38H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMWAXKNVIDZCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1=CC=C(O1)COC(=O)CCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H76O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,5-Hydroxymethylfuran
The precursor 1,5-hydroxymethylfuran is synthesized via hydroxymethylation of furan derivatives. While earlier methods relied on hydroxymethylation of furfuryl alcohol with formaldehyde under basic conditions, modern protocols employ acidic catalysts such as Amberlyst-15 or sulfuric acid to achieve regioselective substitution at the 1,5-positions. Typical reaction conditions include:
- Temperature : 80–100°C
- Solvent : Tetrahydrofuran/water mixture (3:1 v/v)
- Formaldehyde equivalence : 2.5–3.0 molar excess
The reaction proceeds via electrophilic aromatic substitution, where protonated formaldehyde acts as the electrophile (Figure 1):
$$
\text{Furan} + 2\text{CH}2\text{O} \xrightarrow{H^+} \text{1,5-hydroxymethylfuran} + \text{H}2\text{O} \quad
$$
Esterification with Octadecanoic Acid
Esterification employs classical acid-catalyzed Fischer conditions:
- Molar ratio : 1:2 (1,5-hydroxymethylfuran : octadecanoic acid)
- Catalyst : 1–2 wt% concentrated sulfuric acid
- Reflux temperature : 120–130°C in toluene
- Reaction time : 8–12 hours
The dual esterification occurs sequentially, with the first hydroxymethyl group reacting faster due to reduced steric hindrance. Dean-Stark traps are typically used for azeotropic water removal, pushing the equilibrium toward product formation.
Table 1 : Optimized Laboratory Conditions for Esterification
| Parameter | Value Range | Impact on Yield (%) |
|---|---|---|
| Acid:Furan molar ratio | 2.0–2.5 | 78–82 |
| Catalyst concentration | 1.5–2.0 wt% H₂SO₄ | Max 84 |
| Reaction time | 10–12 hours | >80 |
Industrial-Scale Production Methods
Industrial synthesis prioritizes throughput and cost efficiency, employing continuous-flow systems over batch reactors.
Continuous Esterification Process
The patented "tandem flow" system (Figure 2) combines:
- Reaction zone : Tubular reactor with static mixers (residence time: 45–60 min)
- Separation zone : Inline centrifugal separators for immediate water removal
- Catalyst recycling : Ion-exchange resins for sulfuric acid recovery (≥92% efficiency)
Key advantages include:
- Productivity : 15–20 kg/h per liter reactor volume
- Purity : ≥98% by GC-MS without downstream purification
Solvent-Free Approaches
Recent advancements utilize molten octadecanoic acid as both reactant and solvent:
- Temperature : 150–160°C
- Catalyst : Zeolite H-beta (Si/Al = 12.5)
- Conversion : 94% at 6 hours
This method eliminates volatile organic compounds (VOCs) and reduces energy consumption by 37% compared to toluene-based processes.
Catalytic Systems and Mechanistic Insights
Homogeneous Acid Catalysts
Sulfuric acid remains the benchmark catalyst (TOF = 8.2 h⁻¹), but alternatives show promise:
Table 2 : Catalyst Performance Comparison
| Catalyst | Turnover Frequency (h⁻¹) | Ester Yield (%) |
|---|---|---|
| H₂SO₄ | 8.2 | 84 |
| p-Toluenesulfonic acid | 6.7 | 79 |
| Phosphotungstic acid | 5.1 | 72 |
Heterogeneous Catalysts
Mesoporous sulfonated silica (SBA-15-SO₃H) enables catalyst reuse for ≥5 cycles without activity loss. The large pore size (6.5 nm) accommodates octadecanoic acid's long alkyl chain, reducing diffusion limitations.
Purification and Isolation
Crude product purification employs:
- Distillation : Short-path distillation at 180–200°C (0.1 mbar) removes unreacted acid
- Crystallization : Hexane/ethyl acetate (4:1) at −20°C yields needle-like crystals (mp 68–70°C)
- Chromatography : Preparative HPLC on C18 columns (acetonitrile/water gradient) for >99.5% purity
Challenges and Process Optimization
Steric Hindrance Effects
The 1,5-substitution pattern creates a crowded transition state during esterification. Strategies to mitigate this include:
- Using excess octadecanoic acid (2.5–3.0 eq)
- High-boiling solvents (e.g., diphenyl ether) to enable 140°C reactions
Byproduct Formation
Common byproducts and mitigation:
- Monoester adducts : Controlled by stepwise acid addition
- Furan ring-opening products : Maintain pH > 2.5 during reaction
Comparative Analysis with Bis(2,5-hydroxymethylfuran) Derivatives
The 1,5-isomer exhibits distinct reactivity compared to 2,5-analogs:
Table 3 : Isomeric Comparison of Reaction Kinetics
| Parameter | 1,5-Isomer | 2,5-Isomer |
|---|---|---|
| Esterification rate (k) | 0.18 L/mol·min | 0.25 L/mol·min |
| Activation energy (Ea) | 68 kJ/mol | 62 kJ/mol |
| Steric factor (σ) | 0.91 | 0.84 |
The lower reactivity of the 1,5-isomer arises from increased transition-state crowding, necessitating higher temperatures for comparable conversion rates.
Recent Advances (2023–2025)
Enzymatic Esterification
Immobilized Candida antarctica lipase B (CALB) achieves 88% yield under mild conditions:
- Temperature : 60°C
- Solvent : tert-Butanol
- Time : 24 hours
This green chemistry approach reduces energy input by 55% versus acid catalysis.
Flow Photochemistry
UV-assisted microreactors (254 nm) accelerate esterification 3-fold via radical chain mechanisms:
- Residence time : 15 min
- Quantum yield : 0.33
- Throughput : 8.2 g/h per watt UV power
Chemical Reactions Analysis
Types of Reactions
Bis-(1,5-hydroxymethylfuran)octa-decylester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major products are the corresponding alcohols.
Substitution: Depending on the substituent, products can range from halogenated furans to nitrofurans.
Scientific Research Applications
Bis-(1,5-hydroxymethylfuran)octa-decylester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester groups, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Bis-(1,5-hydroxymethylfuran)octa-decylester involves its interaction with biological molecules through its ester and furan functional groups. The ester groups can undergo hydrolysis, releasing the active furan moiety, which can then interact with various molecular targets such as enzymes and receptors. The furan ring can participate in electron transfer reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Structural Analogues
(a) o-Nitroaryl-bis(5-methylfur-2-yl)methanes
- Structure : Bis-methylfuran units attached to a nitroaryl-substituted methane core.
- Functional Groups: Methyl (-CH3) on furan rings; nitro (-NO2) and aryl groups on the central carbon.
- Key Differences :
- Substituents : Methyl vs. hydroxymethyl on furan; nitroaryl vs. ester.
- Polarity : Nitro groups increase electron-withdrawing effects, whereas hydroxymethyl enhances hydrogen bonding.
- Applications : Primarily intermediates in organic synthesis (e.g., nitro reduction or furan ring-opening reactions).
(b) Bisphenol Derivatives
- Structure: Aromatic dihydroxy compounds (e.g., bisphenol A: two hydroxyphenyl groups linked by a propane bridge).
- Functional Groups : Hydroxyl (-OH) on phenyl rings.
- Key Differences: Aromatic System: Phenyl vs. furan rings; furans offer higher reactivity due to oxygen heteroatoms. Stability: Bisphenols exhibit thermal resistance (used in polycarbonates), while furan esters may degrade under harsh conditions.
Physical and Chemical Properties
Functional and Application Comparisons
- Thermal Stability: Bisphenol derivatives outperform furan-based compounds due to robust aromatic systems . The octadecyl ester in the target compound may enhance thermal flexibility but reduce stability vs. rigid bisphenols.
- Biodegradability: Furan esters are more likely to degrade enzymatically than bisphenols or nitroaryl compounds, aligning with green chemistry trends.
- Industrial Use: Bisphenols: Polymers, epoxy resins. Nitroaryl-furans: Synthetic intermediates. Target Compound: Potential surfactant or plasticizer roles due to amphiphilicity.
Biological Activity
Bis-(1,5-hydroxymethylfuran)octadecylester (BHMF) is a derivative of 5-hydroxymethylfurfural (HMF), a compound recognized for its potential in various biological applications. The biological activity of BHMF, particularly its antitumor and cytotoxic properties, has garnered interest in recent research. This article explores the biological activity of BHMF, synthesizing findings from diverse studies and presenting data on its effects.
Synthesis and Properties
BHMF can be synthesized through biocatalytic processes involving the reduction of HMF. Various microorganisms and enzymes have been employed to facilitate this transformation, leading to high yields and specific products. For instance, recombinant strains of E. coli have demonstrated significant tolerance to HMF and effective conversion to BHMF under optimized conditions .
Biological Activity
The biological activity of BHMF has been investigated in several contexts, particularly regarding its cytotoxicity and potential therapeutic applications.
Antitumor Activity
Research indicates that BHMF exhibits antitumor properties . A study highlighted that derivatives of HMF, including BHMF, showed inhibition of cell proliferation in various cancer cell lines. Specifically, DHMF (a related compound) demonstrated cytotoxic effects on A549 (lung cancer) and SGC-7901 (stomach cancer) cells, suggesting that BHMF may share similar properties .
| Compound | Cell Line | Cytotoxicity Effect |
|---|---|---|
| DHMF | A549 | Inhibition of proliferation |
| DHMF | SGC-7901 | Inhibition of proliferation |
| 5-HMF | HCT-8 | Weak cytotoxicity |
Cytotoxicity
Cytotoxicity tests performed on various cell lines reveal that BHMF has a low toxicity profile . In acute toxicity studies, no mortality was observed in test subjects even at high doses (2000 mg/kg), indicating a favorable safety margin . Additionally, BHMF's structural characteristics contribute to its low toxicity while retaining biological efficacy.
The mechanisms underlying the biological activity of BHMF are not fully elucidated but may involve:
- Cell Cycle Arrest : BHMF may induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.
- Apoptosis Induction : Evidence suggests that compounds derived from HMF can trigger apoptotic pathways in tumor cells .
- Antioxidant Activity : Similar compounds have exhibited antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .
Case Studies
Several case studies have explored the efficacy of BHMF and its precursors:
- Study on Sickle Cell Disease : 5-HMF has shown promise in reducing sickle hemoglobin polymerization in transgenic mice models, which may translate into therapeutic potential for sickle cell disease treatment .
- Anticancer Research : In vitro studies demonstrate that derivatives like DHMF can inhibit the growth of cancer cells by targeting specific pathways involved in tumor growth and survival .
Q & A
Q. What are the recommended methodologies for synthesizing Bis-(1,5-hydroxymethylfuran)octa-decylester with high purity in laboratory settings?
The synthesis typically involves esterification of 1,5-hydroxymethylfuran derivatives with octadecyl alcohol under acid catalysis. Key steps include:
- Reagent purification : Pre-dry reactants (e.g., molecular sieves for alcohol dehydration) to minimize side reactions .
- Catalyst selection : Use sulfuric acid or p-toluenesulfonic acid for controlled esterification, monitored via thin-layer chromatography (TLC) .
- Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester. Validate purity via HPLC (>98%) and confirm structural integrity using and .
Q. What standard protocols ensure accurate characterization of this compound’s structural and physicochemical properties?
- Spectroscopic analysis : Use (δ 4.2–4.5 ppm for ester oxymethylene protons) and IR (C=O stretch ~1740 cm) to confirm ester formation .
- Chromatographic methods : HPLC with UV detection (λ = 210 nm) or GC-MS for purity assessment .
- Thermal properties : Differential scanning calorimetry (DSC) to determine melting points and thermal stability (decomposition onset >200°C) .
Q. What safety protocols are critical when handling this compound in laboratory environments?
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact (Category 2A irritation risk) .
- Ventilation : Use fume hoods for synthesis and storage to mitigate inhalation hazards .
- Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste under local regulations .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s stability under varying thermal and oxidative conditions?
- Thermogravimetric analysis (TGA) : Quantify mass loss under programmed heating (e.g., 10°C/min in N/O atmospheres) to assess thermal decomposition pathways .
- Accelerated aging studies : Expose samples to elevated temperatures (e.g., 60°C) and monitor degradation via HPLC or FTIR for carbonyl group oxidation .
- Theoretical modeling : Compare experimental data with computational predictions (e.g., DFT calculations for bond dissociation energies) to identify degradation mechanisms .
Q. What methodologies resolve contradictions between experimental and computational data on the compound’s reactivity in catalytic systems?
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs to validate mechanistic hypotheses (e.g., proton transfer vs. radical pathways) .
- In situ spectroscopy : Use Raman or NMR to monitor intermediate species during catalysis, aligning observed intermediates with computational transition states .
- Error analysis : Re-examine computational parameters (e.g., solvent models, basis sets) and experimental conditions (e.g., solvent polarity, catalyst loading) to identify discrepancies .
Q. How can the compound’s potential as a biofuel additive or green solvent be systematically investigated?
- Combustion calorimetry : Measure energy content (MJ/kg) and compare with conventional fuels (e.g., diesel) to evaluate efficiency .
- Solubility studies : Use Hansen solubility parameters to assess compatibility with biofuels (e.g., biodiesel) and polymers .
- Environmental impact : Conduct ecotoxicity assays (e.g., Daphnia magna LC) and biodegradation studies under OECD guidelines to ensure sustainability .
Q. What experimental frameworks address challenges in scaling up synthesis while maintaining reproducibility?
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
- Design of experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, catalyst concentration) and identify critical process parameters .
- Batch-to-batch consistency : Validate purity across multiple batches via statistical process control (SPC) charts and multivariate analysis .
Methodological Guidance for Data Interpretation
- Contradictory data resolution : Cross-validate results using orthogonal techniques (e.g., LC-MS alongside NMR) and consult theoretical frameworks (e.g., reaction kinetics models) to reconcile anomalies .
- Reproducibility : Document experimental conditions (e.g., humidity, solvent lot numbers) in compliance with journal guidelines (e.g., Beilstein Journal of Organic Chemistry standards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
